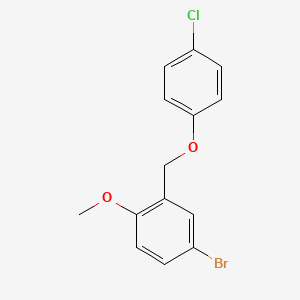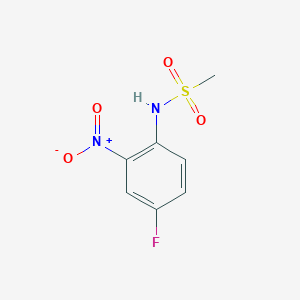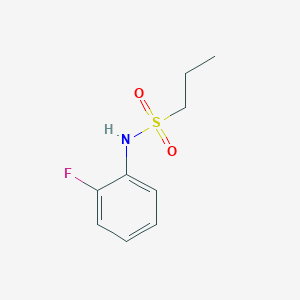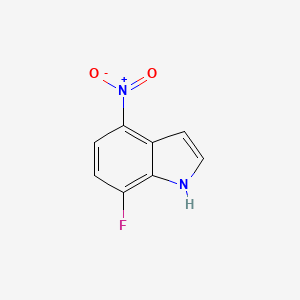
1-(1H-吡唑-4-基)哌嗪
描述
1-(1H-Pyrazol-4-yl)piperazine is a heterocyclic compound that features a pyrazole ring fused with a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
科学研究应用
1-(1H-Pyrazol-4-yl)piperazine has a wide range of applications in scientific research:
作用机制
Target of Action
Related piperazine compounds have been found to exhibit anti-inflammatory effects . They have been shown to reduce the levels of pro-inflammatory cytokines like TNF-α and IL-1β . These cytokines play a crucial role in the inflammatory response, and their reduction can help alleviate inflammation.
Mode of Action
It’s suggested that related piperazine compounds may interact with the serotonergic system and the benzodiazepine site of the gabaa receptor . This interaction could potentially lead to changes in the nervous system, resulting in anxiolytic and antidepressant-like activities .
Biochemical Pathways
Related piperazine compounds have been shown to influence the serotonergic system and the gabaa receptor . These systems are involved in various biochemical pathways related to mood regulation, anxiety, and depression.
Result of Action
Related piperazine compounds have been shown to exhibit anti-inflammatory effects and potential antidepressant-like activities . These effects are likely due to the compound’s interaction with its targets and the subsequent changes in biochemical pathways.
生化分析
Biochemical Properties
1-(1H-Pyrazol-4-yl)piperazine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as myeloperoxidase and proteins involved in inflammatory pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. For instance, 1-(1H-Pyrazol-4-yl)piperazine can inhibit the activity of myeloperoxidase, leading to a reduction in the production of reactive oxygen species .
Cellular Effects
The effects of 1-(1H-Pyrazol-4-yl)piperazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta in immune cells . Additionally, 1-(1H-Pyrazol-4-yl)piperazine can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production of metabolic intermediates .
Molecular Mechanism
At the molecular level, 1-(1H-Pyrazol-4-yl)piperazine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. For instance, the compound’s interaction with myeloperoxidase results in enzyme inhibition, which subsequently reduces the production of reactive oxygen species . Additionally, 1-(1H-Pyrazol-4-yl)piperazine can influence gene expression by modulating transcription factors and signaling pathways involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1H-Pyrazol-4-yl)piperazine have been studied over various time frames. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(1H-Pyrazol-4-yl)piperazine remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of inflammatory pathways and reduced cellular oxidative stress .
Dosage Effects in Animal Models
The effects of 1-(1H-Pyrazol-4-yl)piperazine vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, there may be adverse effects such as gastrointestinal disturbances and hepatotoxicity . The threshold for these toxic effects is typically observed at doses exceeding 200 mg/kg in animal studies .
Metabolic Pathways
1-(1H-Pyrazol-4-yl)piperazine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of various metabolites, some of which retain biological activity . The interaction of 1-(1H-Pyrazol-4-yl)piperazine with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of 1-(1H-Pyrazol-4-yl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, 1-(1H-Pyrazol-4-yl)piperazine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . This distribution pattern is crucial for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 1-(1H-Pyrazol-4-yl)piperazine is an important determinant of its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, 1-(1H-Pyrazol-4-yl)piperazine can be targeted to specific organelles through post-translational modifications and targeting signals . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .
准备方法
Synthetic Routes and Reaction Conditions: 1-(1H-Pyrazol-4-yl)piperazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 1-(4-bromobutyl)-1H-pyrazole with piperazine under basic conditions can yield the desired compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the pyrazole-piperazine linkage .
Industrial Production Methods: Industrial production of 1-(1H-Pyrazol-4-yl)piperazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 1-(1H-Pyrazol-4-yl)piperazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 1-(1H-Pyrazol-4-yl)piperazine .
相似化合物的比较
- 1-(1H-Pyrazol-3-yl)piperazine
- 1-(1H-Pyrazol-5-yl)piperazine
- 1-(1H-Pyrazol-4-yl)morpholine
Comparison: 1-(1H-Pyrazol-4-yl)piperazine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets .
属性
IUPAC Name |
1-(1H-pyrazol-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-11(4-2-8-1)7-5-9-10-6-7/h5-6,8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILWPDPGRBPZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307681 | |
| Record name | 1-(1H-Pyrazol-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001307681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249151-02-7 | |
| Record name | 1-(1H-Pyrazol-4-yl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1249151-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-Pyrazol-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001307681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



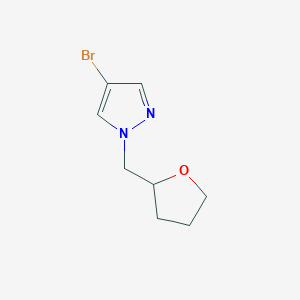
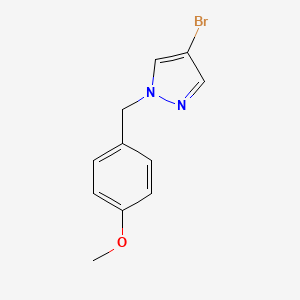

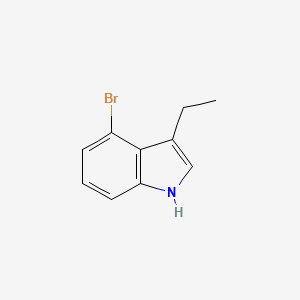
![N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1444870.png)

